Hexachlorocyclohexane

Description

Historical Context of HCH Application and Environmental Release

Technical grade HCH, a mixture of several isomers, was synthesized from benzene (B151609) and chlorine and saw extensive use as a pesticide worldwide from the 1950s to the 1980s. wikipedia.orgtaylorandfrancis.com The production of lindane, the gamma-isomer of HCH and the only one with strong insecticidal properties, was inefficient, generating 8 to 12 tons of other HCH isomers for every ton of lindane produced. taylorandfrancis.combohrium.com This byproduct, often referred to as HCH muck, was frequently dumped in an uncontrolled manner, leading to significant environmental contamination. taylorandfrancis.comnih.gov

The global usage of technical HCH was substantial, with an estimated 40,000 tons used in 1982 and 29,000 tons in 1990. iwaponline.com Countries like China, India, and the former Soviet Union were major consumers, accounting for over 90% of the global usage in 1980. iwaponline.com China alone produced approximately 4.5 million tons of technical HCH between 1952 and 1983. iwaponline.com The United States registered HCH as an agricultural insecticide in the 1940s but began restricting its use in the 1970s due to health and environmental concerns. wikipedia.org By 2007, all agricultural uses of lindane in the U.S. were canceled. wikipedia.org

The release of HCH into the environment occurred during its production, formulation, and application. cdc.gov It has been detected in various environmental media, including air, water, and soil. cdc.gov The historical use and improper disposal of HCH have resulted in numerous contaminated sites worldwide, posing ongoing environmental challenges. bohrium.comnih.gov

Isomeric Forms of Hexachlorocyclohexane (B11772) in Environmental and Biological Systems

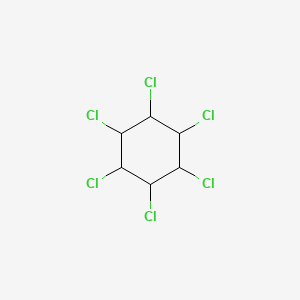

This compound exists in several stereoisomers, with the most significant in technical-grade HCH being alpha (α-HCH), beta (β-HCH), gamma (γ-HCH), and delta (δ-HCH). iwaponline.comtandfonline.com These isomers have the same chemical formula (C₆H₆Cl₆) but differ in the spatial arrangement of their chlorine atoms on the cyclohexane (B81311) ring, leading to distinct physical and chemical properties. wikipedia.orgpops.int

The composition of technical HCH is typically dominated by α-HCH (55-80%), followed by γ-HCH (8-15%), β-HCH (5-14%), δ-HCH (6-10%), and epsilon-HCH (1-5%). pops.int Only the γ-HCH isomer, known as lindane, possesses significant insecticidal activity. bohrium.comresearchgate.net

The different isomers exhibit varying behaviors in the environment and within biological systems. tandfonline.com Due to its physical and metabolic stability, β-HCH is often the most persistent isomer found in human and animal tissues, including fat, blood, and breast milk. acs.orgdss.go.th In contrast, α-HCH and γ-HCH are more prevalent in environmental samples such as soil, water, and air. acs.org The structural differences between the isomers, particularly the arrangement of chlorine atoms in axial or equatorial positions, influence their susceptibility to degradation. pops.int For instance, the all-equatorial configuration of β-HCH's chlorine atoms contributes to its high physical and metabolic stability. pops.intdss.go.th

Global Significance of HCH as a Persistent Organic Pollutant (POP)

This compound is recognized globally as a persistent organic pollutant (POP), a class of chemicals that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org POPs can be transported over long distances by wind and water, leading to their presence in ecosystems far from their original sources. wikipedia.orgwho.int

International Regulations and Conventions on HCH (e.g., Stockholm Convention)

The global community has taken significant steps to regulate and eliminate HCH isomers due to their persistence and toxicity. In 2009, α-HCH, β-HCH, and lindane (γ-HCH) were added to the Stockholm Convention on Persistent Organic Pollutants, an international treaty aimed at protecting human health and the environment from POPs. wikipedia.orgnih.govkemi.se

Under the Stockholm Convention:

Annex A (Elimination): Parties are required to take measures to eliminate the production and use of chemicals listed in this annex. pops.int Alpha-HCH, beta-HCH, and lindane are all listed in Annex A, effectively banning their production and use globally, with a specific exemption for the use of lindane as a second-line pharmaceutical treatment for lice and scabies. wikipedia.orgpops.intpops.intadmin.ch

Annex C (Unintentional Production): Parties must take measures to reduce the unintentional release of listed chemicals. pops.int

Prior to their inclusion in the Stockholm Convention, HCH isomers were also regulated under other international agreements, such as the 1998 Aarhus Protocol on Persistent Organic Pollutants under the Convention on Long-Range Transboundary Air Pollution. pops.int

Environmental Persistence and Long-Range Transport Potential of HCH Isomers

The isomers of HCH are known for their environmental persistence, meaning they remain in the environment for extended periods due to their resistance to degradation. nih.govresearchgate.net They are stable to light, high temperatures, and acids, though they can be dechlorinated by alkali. dss.go.th The persistence of HCH isomers can be attributed in part to the interconversion between them in various environmental matrices. tandfonline.com

The physical and chemical properties of the HCH isomers, such as their volatility and water solubility, contribute to their potential for long-range transport. acs.orgdss.go.th HCH isomers can exist in both vapor and particulate phases in the atmosphere, allowing them to be carried long distances by wind currents. cdc.govnih.gov This has led to their detection in remote regions like the Arctic, far from any production or application sites. acs.orgepa.gov

The long-range transport potential differs among the isomers. For instance, α-HCH is considered to have a higher long-range atmospheric transport potential than γ-HCH. nih.gov Research has also indicated that while the atmosphere is a primary pathway for the long-range transport of many POPs, including α-HCH, ocean currents are a major vehicle for the transport of β-HCH. researchgate.net This difference is attributed to the higher tendency of β-HCH to partition into water. researchgate.net The phenomenon of "cold condensation" or "cold trapping" describes the process where semi-volatile POPs like HCH are transported from warmer to colder regions, leading to their accumulation in high-latitude environments. pops.intcopernicus.org

Table 1: Properties of HCH Isomers This table provides an overview of the key properties of the major HCH isomers.

| Isomer | Predominance in Technical HCH | Key Environmental Characteristic | Primary Long-Range Transport Pathway |

| α-HCH | 55-80% pops.int | Prevalent in air and water samples acs.org | Atmosphere researchgate.net |

| β-HCH | 5-14% pops.int | Most persistent in biological tissues acs.orgdss.go.th | Ocean Currents researchgate.net |

| γ-HCH (Lindane) | 8-15% pops.int | Primary insecticidal isomer bohrium.comresearchgate.net | Atmosphere nih.gov |

| δ-HCH | 6-10% pops.int | Component of technical mixture | Less studied than α, β, and γ isomers |

Table 2: International Regulations on HCH This table summarizes the key international regulations concerning HCH isomers.

| Convention/Protocol | Year of Inclusion | Isomers Covered | Key Provision |

| Stockholm Convention | 2009 | α-HCH, β-HCH, γ-HCH (Lindane) | Listed in Annex A for elimination of production and use nih.govpops.int |

| Aarhus Protocol on POPs | 1998 | Technical HCH | Restricted its use to an intermediate in chemical manufacturing pops.int |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Dynamics and Fate of Hexachlorocyclohexane Isomers

Environmental Distribution and Reservoirs of HCH Isomers

The differential properties of HCH isomers, such as water solubility and volatility, lead to their varied distribution in the environment. acs.org While α- and γ-HCH are more volatile and thus more prevalent in air and water, the less volatile and more persistent β-HCH tends to accumulate in soil and biota. acs.orglindane.orgacs.org This partitioning behavior results in distinct environmental reservoirs for each isomer.

Due to their semi-volatile nature, HCH isomers are susceptible to long-range atmospheric transport, leading to their global distribution, including to remote regions like the Arctic. acs.orglindane.orgnih.govcopernicus.org This transport is influenced by temperature, with a tendency for these compounds to evaporate from warmer regions and deposit in colder climates, a process known as "global distillation" or the "grasshopper effect". copernicus.orginterregeurope.eu

Atmospheric removal of HCH isomers occurs through both wet and dry deposition. nih.govcdc.govcdc.gov Wet deposition, or rain-out, is a significant removal process, particularly for the more water-soluble isomers. nih.govcdc.govnih.gov Dry deposition, the settling of aerosol-bound and gaseous HCH, also contributes to their transfer from the atmosphere to terrestrial and aquatic surfaces. nih.govcdc.gov Studies have shown that over 95% of α- and γ-HCH in the atmosphere exist in the gas phase, influencing their deposition patterns. acs.org The atmospheric lifetime of HCH isomers is considerable, though they can be degraded by photochemically generated hydroxyl radicals. cdc.govcdc.gov

The ratio of α-HCH to γ-HCH in the atmosphere can serve as an indicator to track the global transport of these compounds. acs.orglindane.org While concentrations of α- and γ-HCH in the Arctic have been declining due to reduced global emissions and restricted use of lindane, they are still detectable. nih.gov

HCH isomers are ubiquitously found in oceanic and aquatic systems due to atmospheric deposition and runoff from contaminated lands. lindane.orgnih.govnorth-slope.org Their distribution in these systems is influenced by factors such as water currents, temperature, and partitioning between water and suspended particles. acs.orgtandfonline.com

Dissolved HCH concentrations generally decrease from the Northern Hemisphere to the Southern Hemisphere, reflecting the historical usage patterns of technical HCH and lindane. copernicus.org For instance, the Northern Hemisphere, particularly the Far East, was a major user of technical HCH with a high α/γ ratio, while the Southern Hemisphere primarily used lindane (γ-HCH). acs.org This leads to distinct isomer ratios in different water masses, which can be used to trace ocean currents. acs.org

Concentrations of HCH isomers in surface seawater have shown a decreasing trend over time. copernicus.org For example, a study in the Atlantic and Southern Oceans from 2008 reported the following concentration ranges in water:

α-HCH: 0.33–47 pg/L

γ-HCH: 0.02–33 pg/L

β-HCH: 0.11–9.5 pg/L copernicus.org

Air-water exchange dynamics indicate a net deposition for α-HCH and γ-HCH into the ocean. copernicus.org In contrast, β-HCH can exhibit both deposition and volatilization from the ocean surface. copernicus.org

Soils and sediments act as significant reservoirs for HCH isomers, primarily due to deposition from the atmosphere and direct application of pesticides. lindane.orgcdc.govcdc.gov The persistence and distribution of isomers in these matrices are governed by their individual properties and environmental conditions. tandfonline.com

The β-HCH isomer is the most persistent in soil and sediment due to its low volatility and resistance to microbial degradation. acs.org Its presence is often indicative of local contamination from technical HCH. acs.org In contrast, the predominance of the more volatile α- and γ-HCH in remote areas like high Arctic lakes suggests long-range transport. acs.org

Contamination levels can be extremely high near former manufacturing and disposal sites. bohrium.comnih.gov For example, soil samples taken 80 meters from a former HCH production site showed concentrations of 42, 84, 12, and 3 ng/g for α-, β-, γ-, and δ-HCH, respectively. acs.org Even agricultural soils in regions with historical HCH use show significant residue levels. researchgate.net The isomers can leach from contaminated soils into groundwater, although this is less common. acs.orgcdc.gov

The following table displays HCH isomer concentrations found in various environmental matrices from different studies.

| Isomer | Matrix | Location | Concentration |

| α-HCH | Soil | Near former production site | 42 ng/g |

| β-HCH | Soil | Near former production site | 84 ng/g |

| γ-HCH | Soil | Near former production site | 12 ng/g |

| δ-HCH | Soil | Near former production site | 3 ng/g |

| Total HCH | Vegetation | Contaminated area, India | 13 - 44 mg/kg |

| β-HCH | Vegetation | Contaminated area, India | 8 - 22 mg/kg |

| γ-HCH | Vegetation | Contaminated area, India | 1 - 9 mg/kg |

| α-HCH | Macroinvertebrates | Spittelwasser brook, Germany | up to 234 µg/kg |

| β-HCH | Macroinvertebrates | Spittelwasser brook, Germany | up to 587 µg/kg |

Data sourced from multiple studies. acs.orgnih.govnih.gov

HCH isomers can be taken up by organisms from their surrounding environment, a process known as bioaccumulation. cdc.govcdc.gov This occurs in both terrestrial and aquatic ecosystems, with the extent of accumulation varying among isomers and species. cdc.govresearchgate.net The β-HCH isomer, due to its persistence and lipophilicity, exhibits the highest potential for bioaccumulation in the food chain. acs.orgcdc.gov

Once in an organism, HCH can be transferred to higher trophic levels through consumption, leading to biomagnification, where concentrations increase at successively higher levels of the food web. north-slope.org This is particularly evident in Arctic marine food webs, which are characterized by high lipid content and efficient energy transfer. north-slope.org

Studies have documented the bioaccumulation and biomagnification of HCH isomers in various organisms, including:

Freshwater food chains: HCHs accumulate in organisms like Tubifex tubifex and common carp, with biomagnification factors (BMFs) greater than 1. nih.govscispace.com

Arctic marine food webs: HCH isomers have been found in zooplankton, fish, seabirds, and marine mammals. north-slope.orgnih.gov The β-isomer is particularly recalcitrant and shows significant magnification. nih.gov

Terrestrial plants: Plants can take up HCH from both soil and air. cdc.govnih.gov

The enantioselective accumulation of α-HCH has also been observed, indicating that biological processes can differentiate between the chiral forms of this isomer. nih.gov

Toxicological Profiles and Mechanisms of Action of Hexachlorocyclohexane Isomers

Differential Toxicity of HCH Isomers in Biological Systems

The toxicity of hexachlorocyclohexane (B11772) (HCH) isomers varies significantly, a phenomenon attributable to their distinct stereochemistry which influences their biological activity, metabolism, and bioaccumulation. inchem.orgnih.gov The acute and chronic toxicities of the α, β, γ, and δ isomers differ, leading to a range of effects on various organ systems. inchem.org

The α and γ isomers of HCH are known central nervous system stimulants that can induce violent epileptiform convulsions. inchem.org In contrast, the β and δ isomers generally act as central nervous system depressants. inchem.org The acute toxicity of HCH isomers in rats has been shown to decrease in the order of γ < α < δ < β. inchem.org However, the toxicity profile changes with repeated exposure, with the order of decreasing toxicity being β < α < γ < δ. inchem.org This shift is largely due to the differences in their rates of metabolism and their propensity for storage in adipose tissue. inchem.org The β-isomer is particularly persistent and metabolically inactive, leading to greater bioaccumulation. researchgate.netacs.org

In terms of carcinogenicity, studies in mice have indicated that technical grade HCH and its α, β, and γ isomers can induce liver tumors when administered orally. inchem.org The α-HCH isomer is considered the most tumorigenic in mice. dss.go.th

Developmental and reproductive toxicities also differ among the isomers. The β-isomer has been noted for its potential estrogenic effects. researchgate.netdss.go.th While data on the developmental toxicity of α-HCH is lacking, β-HCH has been associated with increased perinatal mortality in animal studies. cdc.gov Conversely, γ-HCH has been shown to cause a variety of developmental effects, including impacts on the central nervous system and heart in animal offspring. cdc.gov

The following table summarizes the differential toxicological characteristics of the main HCH isomers.

| Isomer | Primary Toxicological Effect | Acute Toxicity Ranking (in rats) | Chronic Toxicity Ranking (in rats) | Bioaccumulation Potential |

| α-HCH | CNS stimulant, potential carcinogen | Second most acutely toxic | Second most chronically toxic | Moderate |

| β-HCH | CNS depressant, persistent, potential endocrine disruptor | Least acutely toxic | Most chronically toxic | High |

| γ-HCH (Lindane) | Potent CNS stimulant, neurotoxic | Most acutely toxic | Third most chronically toxic | Low to moderate |

| δ-HCH | CNS depressant | Third most acutely toxic | Least chronically toxic | Low |

Neurotoxicological Mechanisms of HCH Isomers

The neurotoxicity of HCH isomers is a primary concern, with the central nervous system being a major target. inchem.org The mechanisms underlying these effects are complex and vary between isomers, involving interactions with neurotransmitter receptors, ion channels, and intracellular signaling pathways.

A principal mechanism of neurotoxicity for several HCH isomers involves their interaction with the γ-aminobutyric acid (GABA) receptor-chloride channel complex, a major inhibitory neurotransmitter system in the central nervous system. inchem.orgnih.gov The γ-HCH isomer is a well-established non-competitive antagonist of the GABAA receptor. thebiogrid.org It is thought to bind to the picrotoxin binding site within the chloride channel, blocking the influx of chloride ions and thereby reducing neuronal inhibition, which leads to hyperexcitability and convulsions. inchem.orgnih.gov

The other isomers exhibit different effects on the GABAA receptor. Studies on rat dorsal root ganglion neurons have shown that α- and β-HCH have little to no effect on the GABA-induced chloride current. nih.gov In contrast, δ-HCH can enhance the GABA-induced current. nih.gov Further research on human GABAA receptors expressed in Xenopus oocytes confirmed that γ-HCH inhibits GABA responses, while α- and δ-HCH potentiate them. doi.org The β-isomer was found to be inactive. doi.org This differential modulation of the GABAA receptor by the HCH isomers contributes to their varying neurotoxic profiles, with γ-HCH acting as a convulsant and δ-HCH potentially having a depressant effect. inchem.orgdss.go.th

The table below outlines the differential interactions of HCH isomers with the GABAA receptor-chloride channel complex.

| Isomer | Effect on GABAA Receptor | Consequence |

| α-HCH | Potentiation of GABA-induced current | Potential for CNS depression |

| β-HCH | Little to no effect | Not a primary mechanism of neurotoxicity |

| γ-HCH (Lindane) | Antagonism (blocks chloride channel) | CNS hyperexcitability, convulsions |

| δ-HCH | Potentiation of GABA-induced current | CNS depression |

Beyond the GABA system, HCH isomers can disrupt neuronal function through other mechanisms, including the alteration of synaptic activity and the function of crucial ion channels. inchem.org Chlorinated hydrocarbon insecticides, including HCH, are known to alter the properties of nerve cell membranes, affecting the flow of sodium (Na+) and potassium (K+) ions. inchem.org Inhibition of Na+-K+-ATPase, an enzyme essential for maintaining the electrochemical gradients across the neuronal membrane, has been suggested as a mechanism of HCH-induced neurotoxicity. inchem.org

Studies have also indicated that HCH isomers can have presynaptic effects. For instance, γ-HCH has been shown to enhance the release of the neurotransmitter noradrenaline from rat cerebral cortical slices. nih.gov In the same study, α- and β-HCH had no significant effect, while δ-HCH decreased noradrenaline release. nih.gov These findings suggest that HCH isomers can differentially modulate neurotransmitter release, contributing to their complex neurotoxic effects.

Disruption of intracellular calcium (Ca2+) homeostasis is another important mechanism of HCH-induced neurotoxicity. semanticscholar.org Alterations in Ca2+ signaling can have profound effects on neuronal function, including neurotransmitter release, gene expression, and cell survival.

In primary cultures of cerebellar granule cells, the δ, γ, and α isomers of HCH have been shown to increase the concentration of intracellular free calcium. nih.gov The mechanisms for this increase appear to differ between isomers. For γ-HCH, the effect is thought to involve both an influx of extracellular Ca2+ and the mobilization of Ca2+ from intracellular stores sensitive to dantrolene, a ryanodine receptor antagonist. nih.gov The δ-HCH isomer appears to mobilize Ca2+ from intracellular pools sensitive to neomycin. nih.gov The ryanodine receptor, a calcium release channel on the endoplasmic reticulum, is therefore implicated in the neurotoxic actions of at least the γ-HCH isomer.

Hepatic and Metabolic Effects of HCH Isomers

The liver is a primary target organ for the toxic effects of HCH isomers. cdc.govnih.gov Animal studies have demonstrated that oral exposure to α, β, and γ-HCH can lead to a range of hepatic effects, including increased liver weight, cellular hypertrophy, necrosis, and fatty degeneration. cdc.gov

One of the key mechanisms underlying the hepatotoxicity of HCH isomers is the induction of oxidative stress. nih.gov This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. γ-HCH, in particular, is thought to interfere with the liver's oxidative capacity and disrupt glutathione metabolism. inchem.org

Glutathione (GSH) is a critical intracellular antioxidant that plays a vital role in detoxifying xenobiotics and protecting cells from oxidative damage. Exposure to β-HCH has been shown to induce an imbalance in the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH), favoring the oxidized form. nih.gov This indicates a state of oxidative stress. The depletion of GSH can impair the liver's ability to detoxify harmful substances and can lead to cellular damage.

The metabolism of HCH isomers in the liver, primarily through the action of cytochrome P450 (CYP) enzymes, can also contribute to their toxicity. cdc.govlindane.org While metabolism is a detoxification pathway, it can also lead to the formation of reactive metabolites that can bind to cellular macromolecules and cause damage.

Impact on Lipid Metabolism

Exposure to HCH isomers has been shown to significantly affect lipid metabolism. Studies in animal models have demonstrated that γ-HCH can alter the activities of key lipogenic enzymes in the liver nih.gov. Another potential mechanism for the hepatic toxicity of γ-HCH is its interference with lipid metabolism inchem.org. Oral exposure to γ-HCH has been associated with increased serum lipids in animal studies cdc.gov. Specifically, dietary administration of γ-HCH in rats led to notable changes in serum lipid levels, including cholesterol, phospholipids, and triglycerides nih.gov.

The activity of several enzymes crucial for lipogenesis is impacted by γ-HCH. Research has shown effects on fatty acid synthase (FAS), citrate cleavage enzyme (CCE), malic enzyme (ME), glucose-6-phosphate dehydrogenase (G6PD), and phosphogluconate dehydrogenase (PGD) in the liver nih.gov.

Table 1: Effect of γ-HCH on Liver Lipogenic Enzymes and Serum Lipids in Rats

| Parameter | Effect Observed | Reference |

|---|---|---|

| Serum Cholesterol | Altered levels | nih.gov |

| Serum Phospholipids | Altered levels | nih.gov |

| Serum Triglycerides | Altered levels | nih.gov |

| Fatty Acid Synthase (FAS) | Activity affected | nih.gov |

| Citrate Cleavage Enzyme (CCE) | Activity affected | nih.gov |

| Malic Enzyme (ME) | Activity affected | nih.gov |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Activity affected | nih.gov |

| Phosphogluconate Dehydrogenase (PGD) | Activity affected | nih.gov |

Cytochrome P450 Induction

HCH isomers are known inducers of hepatic oxidative enzymes, particularly the cytochrome P450 (CYP450) system inchem.org. This induction is a key element in the metabolism of HCH and contributes to its toxic effects cdc.govnv.gov. The γ-HCH isomer has been identified as a "mixed-type" inducer, capable of inducing multiple forms of cytochrome P450 nih.gov.

Studies in rats have shown that γ-HCH administration leads to a several-fold induction of cytochrome P-450 b/e forms and a nearly three-fold induction of cytochrome P-450 c and d forms nih.gov. Oral exposure to γ-HCH has been found to significantly increase hepatic microsomal cytochrome P450 levels in rats cdc.gov. Similarly, α-HCH is known to induce CYP P450 as part of its carcinogenic mode of action nv.gov. The bioconversion rates of HCH isomers by cytochrome P450 differ, with γ-HCH being readily dechlorinated under anaerobic conditions, while β-HCH proves to be recalcitrant under both aerobic and anaerobic conditions nih.gov. This resistance of β-HCH to degradation by P450 contributes to its persistence in the body nih.gov.

Carcinogenicity and Mutagenicity Assessments of HCH Isomers

The International Agency for Research on Cancer (IARC) has classified hexachlorocyclohexanes as possibly carcinogenic to humans (Group 2B) inchem.orginchem.org. This classification is based on inadequate evidence for carcinogenicity in humans but sufficient evidence in animals inchem.org. The U.S. Department of Health and Human Services (DHHS) has determined that all HCH isomers may reasonably be anticipated to cause cancer in humans cdc.gov.

The U.S. Environmental Protection Agency (EPA) has classified technical HCH and α-HCH as probable human carcinogens cdc.gov. β-HCH is listed as a possible human carcinogen, based on evidence of benign liver tumors in mice cdc.govcdc.govcdc.gov. For γ-HCH (lindane), the EPA found "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential" cdc.govgalaxypub.co. However, in 2018, IARC determined there was sufficient evidence in both humans and animals for the carcinogenicity of γ-HCH, classifying it as a Group 1 carcinogen (carcinogenic to humans) cdc.gov.

Animal studies have consistently shown that HCH isomers can induce tumors. Dietary administration of technical-grade HCH, α-HCH, β-HCH, and γ-HCH has been shown to cause liver tumors in mice inchem.orgcdc.govnih.govinchem.org. The α-isomer also caused liver tumors in rats nih.gov.

Regarding mutagenicity, technical-grade HCH induced dominant lethal mutations in mice, but γ-HCH did not inchem.orginchem.org. Neither γ- nor β-HCH was mutagenic to bacteria inchem.orginchem.org. α-HCH is not considered mutagenic nv.gov.

Table 2: Carcinogenicity Classifications of HCH Isomers by Health Agencies

| Isomer/Mixture | IARC Classification | U.S. EPA Classification | U.S. DHHS Classification |

|---|---|---|---|

| All Isomers (general) | Group 2B (Possibly carcinogenic to humans) inchem.orginchem.org | Not specified | Reasonably anticipated to be a human carcinogen cdc.gov |

| Technical HCH | - | Probable human carcinogen cdc.gov | - |

| Alpha (α)-HCH | - | Probable human carcinogen cdc.gov | - |

| Beta (β)-HCH | - | Possible human carcinogen cdc.gov | - |

| Gamma (γ)-HCH (Lindane) | Group 1 (Carcinogenic to humans) cdc.gov | Suggestive evidence of carcinogenicity cdc.govgalaxypub.co | - |

Epidemiological Evidence for Cancer Association

Epidemiological studies provide evidence for an association between exposure to HCH isomers and certain types of cancer in humans cancer.govgla.ac.ukmdpi.com. The strongest evidence points to a link between γ-HCH exposure and non-Hodgkin's lymphoma (NHL) cdc.govnih.gov. A prospective cohort study of pesticide applicators showed that NHL incidence increased with the duration and intensity of exposure to γ-HCH nih.gov. This is supported by a large pooled case-control study that also found increased odds of NHL with self-reported exposure to γ-HCH nih.gov. Furthermore, a positive association was observed between incident NHL and blood levels of β-HCH measured years prior to diagnosis nih.gov.

Other epidemiological studies have suggested positive associations between β- or γ-HCH and cancers such as multiple myeloma, leukemia, colorectal cancer, lung cancer, and hepatocellular carcinoma nih.gov. Exposure to β-HCH has also been implicated as a significant risk factor in the development of breast cancer nih.gov.

Proposed Modes of Carcinogenic Action

The carcinogenic effects of HCH isomers are believed to occur through various modes of action, often involving non-genotoxic mechanisms nih.gov. For α-HCH, the proposed mode of action for liver carcinogenesis involves increased promotion of cell growth (mitogenesis) nih.gov. The key events include absorption in the liver, induction of cytochrome P450, oxidative stress, and increased cell proliferation, ultimately leading to tumor formation nv.gov. This pathway is considered to have a threshold, meaning it is not likely to be carcinogenic below a certain dose nv.gov.

For β-HCH, research suggests it can drive carcinogenesis through both non-genotoxic and indirect genotoxic mechanisms nih.gov. The non-genotoxic pathways include the activation of oncogenic signaling pathways (like HER2-ERK1/2) and proliferative activity nih.gov. The indirect genotoxic action involves the production of reactive oxygen species (ROS), which can lead to DNA damage nih.gov. β-HCH has been shown to act on all three stages of carcinogenesis: initiation, promotion, and progression nih.govresearchgate.netnih.gov.

Endocrine Disrupting Potential of HCH Isomers

HCH isomers are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems cancer.govresearchgate.netnih.gov. This interference can lead to adverse effects on reproductive, neurological, and immune systems cancer.gov. Exposure to certain pesticides, including HCH, can lead to endocrine disruption by mimicking or blocking hormonal action trjfas.org. For example, lindane (γ-HCH) has been shown to exhibit antiandrogenic effects in males galaxypub.co. Both γ-HCH and β-HCH have demonstrated weak estrogenic activity, and along with the α- and δ-isomers, they can also interfere with steroidogenesis researchgate.net.

Estrogenic Effects of Beta-HCH Isomer

The β-HCH isomer is particularly noted for its estrogenic effects researchgate.net. As an endocrine disruptor, it has been described as an activator of the aryl hydrocarbon receptor and signal transducer and activator of transcription 3 (STAT3) signaling pathways nih.gov. Its ability to act as a xenoestrogen is a key aspect of its toxicological profile. Studies have shown that β-HCH can promote breast cancer, and this tumorigenic activity is exerted via increased expression of c-Neu, a proto-oncogene nih.gov. The estrogenic activity of β-HCH contributes to its classification as a compound of concern for hormone-responsive cancers nih.gov.

Immunological and Reproductive System Impacts

The isomers of this compound (HCH) exhibit distinct effects on the immunological and reproductive systems, as evidenced by various animal studies. The data on human immunological effects are inadequate, but animal studies provide insight into the potential impacts.

Immunological Impacts:

While comprehensive data on the immunological effects of all HCH isomers are not available, studies have focused on the beta and gamma isomers.

Beta-Hexachlorocyclohexane (β-HCH): In studies involving female B6C3F1 mice fed β-HCH for 30 days, significant alterations in immune function were observed. nih.gov At a dose of 300 mg/kg in the diet, there was a marked decrease in the proliferation of splenocytes in response to mitogens such as LPS, PHA, and Con A (by 39%, 43%, and 57%, respectively). nih.gov Furthermore, T-lymphocyte-mediated cytolysis of tumor targets was reduced by 25%, and natural killer (NK) cell activity decreased by 45%. nih.gov These changes occurred without significant alterations in lymphoid organ weight, histology, or splenic cellularity. nih.gov Information on the immune effects of β-HCH also includes reports of decreased lympho-proliferative responses to mitogens in mice and histopathological changes in the thymus (atrophy) and spleen (depletion). cdc.gov

Gamma-Hexachlorocyclohexane (γ-HCH): Suppression of the immune system has been demonstrated in acute and intermediate-duration studies in several animal species. cdc.gov Observed effects include reduced delayed-type hypersensitivity responses and decreased antibody titers in response to antigens in rats, mice, rabbits, and sheep. cdc.gov

Alpha-Hexachlorocyclohexane (α-HCH): There is a lack of studies on the immune system endpoints in animals exposed to α-HCH. cdc.gov

In Utero Exposure: When pregnant Swiss albino mice were exposed to technical HCH, a mixture of isomers, the resulting pups showed higher concentrations of α, β, and γ isomers in lymphoid organs like the spleen, thymus, and kidney compared to the liver. nih.gov This in utero exposure was found to modulate the developing immune system of the offspring. nih.govinchem.org

Reproductive System Impacts:

HCH isomers have been shown to negatively affect the reproductive systems of both males and females in animal models.

Female Reproductive System:

γ-HCH (Lindane): Studies on female zebrafish exposed to γ-HCH revealed a decrease in egg production, a reduction in the number of mature oocytes, and decreased ovulation. trjfas.orgscispace.com These effects were accompanied by a decrease in estradiol (E2) levels, indicating hormonal disruption. trjfas.orgscispace.com In female offspring of rats and mice exposed to γ-HCH, effects such as delayed vaginal opening, altered oogenesis, and changes in uterine weight have been reported. cdc.gov

β-HCH: This isomer has been reported to have estrogenic activity in rodents and fish. nih.gov However, in a 30-day study with female mice, the ovaries and endometrial epithelium showed normal architecture. nih.gov Very limited data on developmental toxicity show increased perinatal mortality and increased liver weight in pups exposed during gestation and lactation. cdc.gov

Male Reproductive System:

γ-HCH (Lindane): Lindane can cause damage to the male reproductive tract either directly or indirectly through endocrine regulation. vfu.cz In male rats, lindane intoxication has been shown to suppress spermatogenesis by reducing germ cell proliferation and increasing germ cell death. vfu.cz This is accompanied by degenerative changes in the testes and a decrease in testosterone concentrations. vfu.cz Effects on spermatogenesis, reproductive organ weights, and testicular histopathology have been observed in the male offspring of rats and mice exposed to γ-HCH. cdc.gov

β-HCH: Injury to the testes has been reported in animals administered β-HCH. cdc.gov Rats fed with this isomer showed a significant reduction in the size of seminiferous tubules and a decrease in the number of interstitial cells, leading to spermatogenic arrest. researchgate.net

The following table summarizes the key immunological and reproductive impacts of HCH isomers based on animal studies.

| Isomer | System Affected | Key Findings in Animal Studies | Species Studied |

|---|---|---|---|

| β-HCH | Immune | Decreased splenocyte proliferation, reduced T-lymphocyte-mediated cytolysis, decreased natural killer (NK) cell activity, thymic atrophy, splenic depletion. nih.govcdc.gov | Mice |

| γ-HCH | Immune | Reduced delayed-type hypersensitivity response, decreased antibody titers. cdc.gov | Rats, Mice, Rabbits, Sheep |

| γ-HCH | Female Reproductive | Decreased egg production, reduced ovulation, decreased estradiol levels, delayed vaginal opening, altered oogenesis. cdc.govtrjfas.orgscispace.com | Zebrafish, Rats, Mice |

| β-HCH | Female Reproductive | Reported estrogenic activity; increased perinatal mortality and pup liver weight. nih.govcdc.gov | Rodents, Fish |

| γ-HCH | Male Reproductive | Suppressed spermatogenesis, reduced germ cell proliferation, increased germ cell death, decreased testosterone, testicular degeneration. cdc.govvfu.cz | Rats, Mice |

| β-HCH | Male Reproductive | Testicular injury, reduced seminiferous tubule size, decreased interstitial cells, spermatogenic arrest. cdc.govresearchgate.net | Rats |

Isomer-Specific Toxicokinetics and Toxicodynamics

The toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics (mechanism of action) of this compound are highly dependent on the specific isomer. These differences play a crucial role in their respective toxicological profiles.

Toxicokinetics:

Absorption: All HCH isomers can be absorbed following inhalation, oral, and dermal exposure. cdc.gov

Distribution: After absorption, HCH isomers are distributed to all organs, with a preferential accumulation in adipose tissue due to their lipophilic nature. inchem.org The β-isomer is the most persistent and bioaccumulative, leading to higher concentrations in human fat, blood, and breast milk compared to other isomers. researchgate.netresearchgate.net The storage of β-HCH in fatty tissues is significantly greater and more prolonged than that of the γ-isomer at equivalent dosage levels. inchem.org In contrast, α- and γ-HCH are the most prevalent isomers found in environmental samples like soil, water, and air. researchgate.netresearchgate.net

Metabolism: The rate of metabolism varies significantly among the isomers and is inversely related to their storage in adipose tissue. inchem.org The conversion of HCH isomers to metabolites, such as various chlorophenols, occurs mainly through the action of hepatic CYP enzymes. cdc.gov The slow metabolism of β-HCH contributes to its high accumulation in mammals. nih.gov γ-HCH is more rapidly metabolized. researchgate.netresearchgate.net

Excretion: The metabolites of HCH isomers are primarily excreted in the urine as conjugates of mercapturic acid, glucuronide, and sulfate. cdc.gov α-, δ-, and γ-HCH and their metabolites are excreted more rapidly than β-HCH. cdc.gov

The long-term toxicity of the different isomers is directly related to their potential for storage in adipose tissue and inversely related to their rate of metabolism. inchem.org Consequently, the order of chronic toxicity is β > α > γ > δ. nih.gov

| Isomer | Absorption | Distribution | Metabolism | Excretion | Persistence in Body |

|---|---|---|---|---|---|

| α-HCH | Oral, Inhalation, Dermal | Distributed to all organs, stored in fat. | Metabolized by hepatic CYP enzymes. | Relatively rapid excretion in urine. cdc.gov | Less persistent than β-HCH. |

| β-HCH | Oral, Inhalation, Dermal | Preferentially stored and highly persistent in adipose tissue, blood, and breast milk. inchem.orgresearchgate.netresearchgate.net | Very slow rate of metabolism. nih.gov | Slowest excretion rate among isomers. cdc.gov | Most persistent isomer. researchgate.net |

| γ-HCH | Oral, Inhalation, Dermal | Distributed to all organs, stored in fat but less so than β-HCH. inchem.org | Rapidly metabolized by hepatic CYP enzymes. researchgate.netresearchgate.net | Relatively rapid excretion in urine. cdc.gov | Less persistent than β-HCH. |

| δ-HCH | Oral, Inhalation, Dermal | Distributed to all organs, stored in fat. | Metabolized by hepatic CYP enzymes. | Relatively rapid excretion in urine. cdc.gov | Least toxic in repeated doses. inchem.org |

Toxicodynamics:

The isomers of HCH differ qualitatively and quantitatively in their biological activity and mechanisms of action. inchem.org

Nervous System Effects: The primary target organ for HCH toxicity is the central nervous system (CNS). inchem.org

α- and γ-isomers are CNS stimulants that can induce violent epileptiform convulsions. inchem.org The neurotoxicity of γ-HCH is thought to involve interference with the gamma-aminobutyric acid (GABA) system by interacting with the GABA-A receptor-chloride channel complex at the picrotoxin binding site. inchem.org This disrupts the normal inhibitory function of GABA, leading to hyperexcitability and seizures.

β- and δ-isomers are primarily CNS depressants. inchem.org The β-isomer can cause a peculiar flaccidity of the musculature and lameness of the CNS. inchem.org

Hepatic Effects: All isomers have been shown to induce liver effects in animal studies, including increased liver weight, hepatocellular hypertrophy, and, in some cases, liver tumors. cdc.gov The mechanism for hepatic toxicity of γ-HCH may involve interference with hepatic oxidative capacity, glutathione metabolism, and increased lipid metabolism. inchem.org

Endocrine Disruption: HCH isomers have been reported to be endocrine disrupters. γ- and β-HCH have demonstrated weak estrogenic activity, while the α- and δ-isomers can also interfere with steroidogenesis.

The distinct geometrical structure of each isomer results in specific mechanisms of action and, consequently, different toxicological properties. researchgate.net

Remediation and Decontamination Strategies for Hexachlorocyclohexane Contaminated Sites

Bioremediation Technologies for HCH Contamination

Bioremediation harnesses the metabolic capabilities of microorganisms, such as bacteria and fungi, and plants to break down hazardous substances like HCH into less harmful compounds. rroij.com This approach is considered a sustainable and cost-effective alternative to conventional physicochemical remediation methods. teriin.orgnih.gov Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade HCH isomers, with aerobic pathways generally being faster. nih.govaijcrnet.com The primary mechanism in aerobic degradation involves the removal of chlorine atoms from the cyclohexane (B81311) ring, initiated by dehydrochlorinase and hydrolytic dechlorinase enzymes. asm.org

Key microbial genera involved in HCH bioremediation include Sphingomonas, Pseudomonas, Rhodococcus, and Bacillus. nih.govresearchgate.net For instance, Sphingobium indicum B90A has been shown to degrade all HCH isomers, including the highly persistent beta-HCH. teriin.org The effectiveness of bioremediation can be enhanced through various strategies tailored to the specific conditions of the contaminated site. mibirem.eu

Biostimulation Approaches

Biostimulation involves modifying the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading contaminants. ucdavis.edu This is typically achieved by adding limiting nutrients, electron acceptors, or other growth-promoting substances. ucdavis.edugreener-h2020.eu For HCH-contaminated sites, biostimulation can enhance the degradation rates by providing the necessary conditions for the native HCH-degrading microbial populations to thrive.

The addition of nutrients like ammonium (B1175870) phosphate (B84403) and carbon sources such as molasses has been shown to significantly reduce HCH content in contaminated soil. researchgate.net In one study, a combination of molasses and ammonium phosphate resulted in the maximum reduction of HCH in a contaminated dumpsite. researchgate.net The rationale behind this approach is that the indigenous microbial community may already possess the genetic potential for HCH degradation, but their activity is limited by the lack of essential nutrients or favorable environmental conditions. ucdavis.edunih.gov

Table 1: Examples of Biostimulation Amendments for HCH Remediation

| Amendment | Purpose | Reference |

|---|---|---|

| Ammonium Phosphate | Nutrient source (Nitrogen and Phosphorus) | researchgate.net |

| Molasses | Carbon and energy source | researchgate.net |

| Starch | Carbon and energy source | nih.gov |

Bioaugmentation Strategies

Bioaugmentation is the process of introducing specific, pre-grown microbial strains or consortia with known HCH-degrading capabilities into a contaminated site. nih.govucdavis.edu This strategy is particularly useful when the indigenous microbial population lacks the necessary degradative pathways or when their numbers are too low to be effective. nih.gov The selection of potent microbial strains is crucial for the success of bioaugmentation. nih.gov

Several bacterial strains, particularly from the Sphingomonas genus, have been isolated from HCH-contaminated sites and successfully used in bioaugmentation efforts. researchgate.netresearchgate.net For example, the introduction of a consortium of HCH-degrading sphingomonads has proven effective in reducing HCH levels in both laboratory and field-scale studies. researchgate.net Combining bioaugmentation with biostimulation can often lead to more effective remediation, as the introduced microorganisms are provided with the necessary nutrients to establish themselves and carry out the degradation process. researchgate.netresearchgate.net

Table 2: HCH-Degrading Microbial Strains Used in Bioaugmentation

| Microbial Strain/Consortium | HCH Isomers Degraded | Reference |

|---|---|---|

| Sphingobium indicum B90A | α, β, γ, δ-HCH | teriin.org |

| Rhodococcus wratislaviensis Сh628 | α, β, γ-HCH | researchgate.net |

| Consortium of HCH-degrading sphingomonads | α, β-HCH | researchgate.net |

Phytoremediation Applications

Phytoremediation is an emerging green technology that utilizes plants to remove, contain, or degrade contaminants in soil and water. hchforum.comresearchgate.net This approach is cost-effective, environmentally friendly, and can be applied over large contaminated areas. researchgate.net Plants can contribute to HCH remediation through several mechanisms, including phytoextraction (uptake and accumulation of contaminants), phytodegradation (breakdown of contaminants within plant tissues), and rhizodegradation (degradation of contaminants in the root zone by associated microorganisms). nih.gov

Several plant species have been identified that can tolerate and accumulate HCH isomers. researchgate.net For example, species like Lotus tenuis, Artemisia vulgaris, and Tanacetum vulgare have been shown to take up HCH from contaminated soil. researchgate.net The effectiveness of phytoremediation can be enhanced by the synergistic action of plants and their associated rhizosphere microorganisms, a process known as plant-assisted bioremediation. hchforum.com The plant roots provide an environment rich in exudates that can stimulate the growth and activity of HCH-degrading microbes. nih.gov

Bioreactor Systems for HCH Degradation

Bioreactors are engineered systems that create a controlled environment to optimize the biological degradation of contaminants. nih.gov They are particularly useful for treating excavated contaminated soil or pumped groundwater in an ex situ setting. hchforum.com Slurry phase bioreactors, where contaminated soil is mixed with water to form a slurry, have been effectively used for HCH remediation. researchgate.net

Anaerobic slurry bioreactors have shown high efficiency in degrading HCH isomers. In one study, an anaerobic bioreactor achieved complete degradation of α- and γ-HCH within 10 days and approximately 90% removal of β- and δ-HCH after 50 days. nih.gov The performance of these bioreactors can be optimized by controlling parameters such as sludge concentration, substrate type (e.g., starch or volatile fatty acids), and the rate of soil addition. nih.govresearchgate.net The controlled conditions within a bioreactor can overcome some of the limitations of in situ bioremediation, such as suboptimal temperatures, pH, and nutrient availability.

Table 3: Performance of an Anaerobic Slurry Bioreactor for HCH Degradation

| HCH Isomer | Degradation Efficiency | Time | Reference |

|---|---|---|---|

| α-HCH | 100% | 10 days | nih.gov |

| γ-HCH | 100% | 10 days | nih.gov |

| β-HCH | ~90% | 50 days | nih.gov |

Genetic Engineering and Synthetic Biology Approaches in Bioremediation